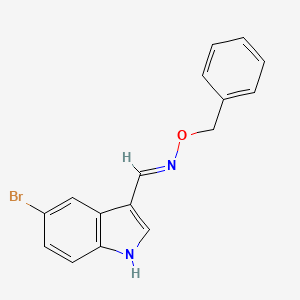

![molecular formula C13H10F6N2O2 B2989693 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide CAS No. 1798018-44-6](/img/structure/B2989693.png)

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 2,2,2-Trifluoroacetamide, often involves the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group . Another method involves an electrochemical process with the B12 complex as a catalyst .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. Attached to this ring is a trifluoroacetyl group and a trifluoroacetamide group .科学的研究の応用

Synthesis and Antiplasmodial Properties

A study by Mphahlele et al. (2017) discusses the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties against Plasmodium falciparum. The compounds demonstrated biological activity explained through molecular docking against the parasite lactate dehydrogenase, suggesting a potential pathway for antimalarial drug development Mphahlele, M. M., Choong, Y. (2017).

Fluorinated Derivatives for Imaging

Chubarov et al. (2011) synthesized and characterized fluorinated homocysteine derivatives, including a compound similar to the requested chemical. These derivatives have potential as molecular probes for ¹⁹F magnetic resonance spectroscopy and imaging, highlighting the role of trifluoroacetamide derivatives in developing diagnostic tools Chubarov, A., Shakirov, M. M., Koptyug, I., Sagdeev, R., Knorre, D. G., Godovikova, T. (2011).

Novel Synthesis Approaches

Kobayashi et al. (2010) presented a method for trifluoroacetylation-induced Houben-Hoesch-type cyclization of cyanoacetanilides, leading to 4-hydroxy-3-trifluoroacetylquinolin-2(1H)-ones. This study demonstrates the utility of trifluoroacetamide derivatives in synthetic organic chemistry, offering efficient pathways to complex structures under mild conditions Kobayashi, Y., Katagiri, K., Azumaya, I., Harayama, T. (2010).

Cyclization and Synthesis of Benzofused Lactams

Fante et al. (2014) explored the cyclization of nitroacetamide derivatives with a tethered phenyl ring in triflic acid, leading to the formation of benzofused lactams. This provides insight into novel cyclization reactions that could be applicable in synthesizing complex organic molecules, including quinoline derivatives Fante, B., Soro, Y., Siaka, S., Marrot, J., Coustard, J. (2014).

作用機序

Mode of Action

The compound is used in the synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group . This suggests that the compound may interact with its targets by binding to them and inducing structural changes, which could alter their function.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy may be reduced in acidic environments due to protonation, which could affect its ability to interact with its targets .

特性

IUPAC Name |

2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6N2O2/c14-12(15,16)10(22)20-8-5-1-3-7-4-2-6-21(9(7)8)11(23)13(17,18)19/h1,3,5H,2,4,6H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJBKVKSBLSLHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)NC(=O)C(F)(F)F)N(C1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2989610.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2989612.png)

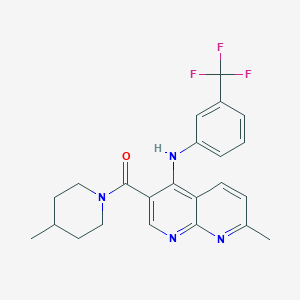

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)

![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)

![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride](/img/structure/B2989622.png)

![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)

![2-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2989627.png)

![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)

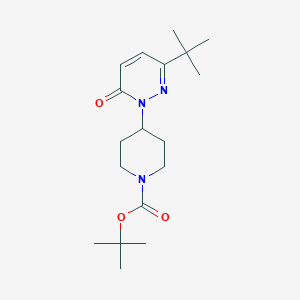

![5-Methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2989633.png)